4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Regioselective Protection Metabolite Synthesis SERM Pharmacology

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a chemically protected derivative of the selective estrogen receptor modulator (SERM) raloxifene, formed by the reaction of raloxifene with tert-butyldimethylsilyl chloride. This compound serves as a critical intermediate in the multi-step synthesis of raloxifene 6-glucuronide, a primary human metabolite of raloxifene.

Molecular Formula C34H41NO4SSi
Molecular Weight 587.8 g/mol
CAS No. 174264-46-1
Cat. No. B019279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
CAS174264-46-1
Synonyms[2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone;  6-Hydroxy-4’-tert-butyldimethylsylyl Raloxifene; 
Molecular FormulaC34H41NO4SSi
Molecular Weight587.8 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3
InChIKeyYYSIXGNGLSNJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (CAS 174264-46-1): A Regioselective Synthetic Intermediate for Raloxifene Metabolite Research


4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a chemically protected derivative of the selective estrogen receptor modulator (SERM) raloxifene, formed by the reaction of raloxifene with tert-butyldimethylsilyl chloride [1]. This compound serves as a critical intermediate in the multi-step synthesis of raloxifene 6-glucuronide, a primary human metabolite of raloxifene [2]. Its structural feature—a tert-butyldimethylsilyl (TBDMS) protecting group at the 4'-hydroxy position—enables regioselective glucuronidation at the 6-hydroxy group, a key step for producing metabolite-specific probes for pharmacological and metabolic studies [1].

Why Generic Substitution is Not Viable for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (174264-46-1) in Regioselective Synthesis


Direct substitution of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene with its regioisomer, 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene (CAS 174264-47-2), or with unprotected raloxifene, is not scientifically equivalent. The specific placement of the TBDMS protecting group on the 4'-hydroxy moiety in this compound (174264-46-1) is not arbitrary; it is a deliberate design to block glucuronidation at the 4'-position and direct subsequent conjugation exclusively to the 6-hydroxy group [1]. This regioselectivity is essential for synthesizing the distinct metabolite raloxifene 6-glucuronide, which exhibits a unique pharmacological profile compared to raloxifene 4'-glucuronide . Using the incorrect regioisomer would lead to the synthesis of the wrong metabolite, invalidating downstream research applications. The chromatographic separation of the monosilylated mixture confirms these are distinct chemical entities with different retention characteristics, requiring precise selection for reproducible results [2].

Quantitative Evidence Guide for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (174264-46-1): Differentiating Procurement Factors


Regioselective Synthesis: Enabling Specific Metabolite Production vs. Regioisomer

The silylation of raloxifene yields a mixture of two monosilylated regioisomers: 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (this compound, CAS 174264-46-1) and 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene (CAS 174264-47-2). These isomers are chromatographically separable and are independently used as intermediates to synthesize different glucuronide metabolites [1]. The target compound is the specific and essential precursor for the synthesis of raloxifene 6-glucuronide, whereas its regioisomer leads to raloxifene 4'-glucuronide [1]. This is a functional, not just structural, distinction.

Regioselective Protection Metabolite Synthesis SERM Pharmacology

Commercial Purity: Higher Baseline Specification Compared to a Key Regioisomer

When procuring these specialized intermediates, product purity is a critical factor for ensuring reproducible synthetic yields and minimizing purification steps. Commercially available 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (CAS 174264-46-1) is routinely offered with a minimum purity of 98% . In contrast, its regioisomer, 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene (CAS 174264-47-2), is frequently specified at a minimum purity of 95% . This 3% difference in baseline purity specification can have a measurable impact on downstream reaction yields and the complexity of required purification.

Chemical Purity Quality Control Procurement Specification

Downstream Pharmacological Differentiation: ER Binding Affinity of the Synthesized Metabolite vs. Alternatives

The ultimate utility of this intermediate is to enable the production of raloxifene 6-glucuronide, a metabolite with a defined pharmacological profile distinct from both the parent compound and the alternative 4'-glucuronide metabolite. The estrogen receptor (ER) binding affinity (IC50) of raloxifene 6-glucuronide is 290 nM . This is 1.28-fold higher affinity (i.e., a lower IC50 value) compared to raloxifene 4'-glucuronide, which has an IC50 of 370 nM . Both metabolites are, however, over three orders of magnitude less potent than the parent compound raloxifene, which has an IC50 of approximately 0.05 nM [1].

Estrogen Receptor Binding Metabolite Pharmacology In Vitro Activity

Physicochemical Property Profile: Lipophilicity and Analytical Reference

The introduction of the bulky, lipophilic TBDMS protecting group significantly alters the physicochemical properties of the molecule compared to unprotected raloxifene. The calculated partition coefficient (LogP) for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is 8.691 . While a direct experimental comparison for the unprotected parent is not provided, this high LogP value is consistent with the compound's increased lipophilicity, which directly impacts its chromatographic behavior and solubility profile. This property is critical for developing and validating analytical methods (e.g., HPLC) for tracking this intermediate during synthesis or for its use as a reference standard.

Lipophilicity LogP Analytical Chemistry

Optimized Research and Industrial Applications for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (174264-46-1)


Synthesis of Raloxifene 6-Glucuronide for Pharmacological Studies

This is the primary and most critical application. The compound is used as a key intermediate in the multi-step chemical synthesis of raloxifene 6-glucuronide, a major human metabolite [1]. The regioselective protection ensures that the subsequent glucuronidation step occurs exclusively at the desired 6-hydroxy position. The resulting 6-glucuronide, with its defined ER binding affinity (IC50 = 290 nM), is then used as a chemical probe to study tissue selectivity, metabolite-specific pharmacology, and the role of glucuronidation in raloxifene's overall mechanism of action .

Analytical Reference Standard and Method Development

Due to its well-characterized physicochemical properties, including a high LogP of 8.691 and a distinct chromatographic profile, this compound serves as an analytical reference standard . It is essential for the development and validation of liquid chromatography-mass spectrometry (LC-MS) methods used to identify and quantify this synthetic intermediate in reaction monitoring, or to distinguish it from its regioisomer (6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene) in complex mixtures [2].

Structure-Activity Relationship (SAR) Studies of SERMs

As a protected derivative of raloxifene, this compound can be employed in SAR studies to probe the importance of the 4'-hydroxy group for estrogen receptor binding and activity. By comparing the biological activity of the final deprotected 6-glucuronide metabolite to that of the parent raloxifene and the 4'-glucuronide, researchers can dissect the contribution of specific hydroxyl moieties to receptor interaction and functional selectivity .

Impurity Profiling and Quality Control for Raloxifene APIs

In the industrial manufacture of raloxifene active pharmaceutical ingredients (APIs), this compound may be a process-related impurity or a key intermediate. Having a well-characterized, high-purity (≥98%) sample of this compound is crucial for impurity profiling, method validation, and as a marker for quality control in accordance with regulatory guidelines for pharmaceutical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.